Self-Assembly and Solid-State Phase Behavior: 1,6-Pyrenedione vs. 1,8-Pyrenedione Isomer
In a direct head-to-head comparison of two isomeric donor–acceptor–donor (DAD) pyrene chromophores incorporating 1,6-pyrenedione and 1,8-pyrenedione acceptor cores, only the 1,6-pyrenedione derivative exhibited self-assembly in the solid state, forming a soft crystalline phase [1]. Differential scanning calorimetry (DSC) revealed that the 1,6-isomer undergoes a distinct cold-crystallization transition (T_c) at approximately 120 °C, followed by a melting transition (T_m) at approximately 180 °C, whereas the 1,8-isomer displayed only a glass transition (T_g) near 40 °C and lacked any observable crystallization or melting events, indicating its inability to form ordered supramolecular architectures [1]. This divergent phase behavior directly impacts the material's processability and thin-film morphology in device fabrication.
| Evidence Dimension | Solid-state self-assembly capability |
|---|---|
| Target Compound Data | Exhibits self-assembly; forms soft crystalline phase; DSC shows T_c ≈ 120 °C, T_m ≈ 180 °C |
| Comparator Or Baseline | 1,8-Pyrenedione isomer: No self-assembly observed; DSC shows only T_g ≈ 40 °C, no T_c or T_m detected |
| Quantified Difference | Presence of crystallization and melting transitions exclusively in 1,6-isomer; absence of any ordered phase formation in 1,8-isomer |
| Conditions | Solid-state films of DAD pyrene chromophores; DSC heating rate 10 °C/min under nitrogen atmosphere |
Why This Matters
For applications requiring ordered thin films (e.g., organic field-effect transistors, photovoltaic active layers), the 1,6-isomer provides essential crystallinity that the 1,8-isomer cannot deliver, directly impacting charge carrier mobility and device performance.
- [1] Keller, S. N.; Sutherland, T. C. A comparison of optical, electrochemical and self-assembling properties of two structural isomers based on 1,6- and 1,8-pyrenedione chromophores. New J. Chem. 2018, 42, 2970-2978. DOI: 10.1039/C7NJ04932C View Source
